molecular formula C17H17ClN2O3S B2701886 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954608-28-7

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2701886
M. Wt: 364.84
InChI Key: AXNUGAKMPLDYOU-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating various autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to be effective in modulating the immune system.

Scientific Research Applications

1. Structural Analysis and Molecular Interaction Studies

  • The molecular structure and interactions of related benzenesulfonamide compounds have been extensively studied. For example, in N-(2-Methylphenyl)benzenesulfonamide, the conformation of the N-H bond and the dihedral angle between benzene rings are significant for understanding molecular interactions and properties (Gowda et al., 2008).

2. Anticancer Potential

  • Certain derivatives of benzenesulfonamide, like 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides, have shown potential as anticancer agents. These compounds have exhibited remarkable activity against various human tumor cell lines (Sławiński et al., 2012).

3. Enzyme Inhibition Studies

  • Benzenesulfonamide derivatives have been synthesized and analyzed for their enzyme inhibition potential. Certain compounds have shown significant inhibitory effects against enzymes like AChE and BChE, which are relevant in conditions like Alzheimer's disease (Kausar et al., 2019).

4. Medicinal Chemistry and Drug Synthesis

  • The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight their role in targeting preparations for HIV-1 infection prevention (Cheng De-ju, 2015).

5. Novel Synthesis Methods

  • Innovative synthesis methods for sulfonamide compounds are explored, such as the use of N-[[[Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride as a dehydrating agent in synthesizing various pyrimidinones and other compounds (Singh et al., 1991).

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-6-8-15(9-7-14)20-12-13(10-17(20)21)11-19-24(22,23)16-4-2-1-3-5-16/h1-9,13,19H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNUGAKMPLDYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

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